molecular formula C17H17N5O3S B12175628 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B12175628
M. Wt: 371.4 g/mol
InChI Key: SWESRQMZEQIXIJ-UHFFFAOYSA-N
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Description

Historical Context of Spirocyclic Heterocyclic Compounds in Medicinal Chemistry

Spirocyclic heterocycles have emerged as privileged scaffolds in drug design due to their conformational rigidity, enhanced solubility, and ability to interact with diverse biological targets. The first spirocyclic drugs, such as the antipsychotic fluspirilene (approved in 1970) and the antihypertensive irbesartan (approved in 1997), demonstrated the therapeutic advantages of spiro architectures, including improved metabolic stability and reduced off-target effects. Over the past two decades, innovations in cyclization strategies—such as intramolecular Claisen condensations and ketalization—have enabled the synthesis of complex spiro systems, including diazaspiro[4.4]nonane derivatives.

A comparative analysis of spirocyclic drug candidates (Table 1) reveals their dominance in central nervous system and cardiovascular therapies, with 50% of approved spirocyclic drugs emerging after 2000.

Table 1: Evolution of Spirocyclic Compounds in Drug Development

Compound Approval Year Therapeutic Area Key Structural Feature
Fluspirilene 1970 Antipsychotic Spiro[imidazolidine-4,1'-cyclohexane]
Irbesartan 1997 Antihypertensive Spiro[cyclopentane-1,3'-pyrrolidine]
Spirapril 1995 ACE inhibitor Spiro[thioacetal-2,4'-piperidine]

Significance of Diazaspiro[4.4]nonane Scaffolds in Drug Discovery

The diazaspiro[4.4]nonane framework, characterized by two fused rings sharing a single nitrogen atom, offers unique advantages:

  • Three-Dimensionality : The sp^3^-rich structure enhances binding selectivity by accessing unconventional pockets in target proteins.
  • Metabolic Stability : The rigid conformation reduces susceptibility to cytochrome P450-mediated oxidation, as demonstrated in sigma receptor ligands derived from 2,7-diazaspiro[4.4]nonane.
  • Synthetic Versatility : Methods such as Strecker reactions and thioketal formations enable modular functionalization at the 2- and 7-positions, facilitating structure-activity relationship optimization.

For instance, 2,7-diazaspiro[4.4]nonane derivatives exhibit nanomolar affinities for sigma receptors (K~i~ = 2.7 nM), making them candidates for neuropathic pain management. Similarly, spirocyclic imidazolinones derived from this scaffold show potent angiotensin-converting enzyme inhibition, as seen in spirapril.

Rationale for Pyridinyl-Thiazol-Acetamide Hybridization Strategies

The fusion of pyridinyl-thiazol-acetamide moieties with diazaspiro[4.4]nonane leverages complementary pharmacophoric elements:

  • Pyridine Ring : Enhances solubility and participates in π-π stacking interactions with aromatic residues in kinase ATP-binding pockets.
  • Thiazole Core : Imparts hydrogen-bonding capacity and metabolic resistance, as evidenced by thiazole-containing anticancer agents like dasatinib.
  • Acetamide Linker : Serves as a flexible spacer, optimizing binding geometry while maintaining low molecular weight (<500 Da).

This hybridization strategy aligns with trends in multitarget drug design, where combined moieties address polypharmacological profiles. For example, spirooxindole-thiazole hybrids demonstrate dual inhibition of MDM2 and PARP1 in cancer cells, achieving IC~50~ values below 1 μM.

Table 2: Bioactive Hybrid Spirocyclic-Thiazole Derivatives

Hybrid Structure Target Biological Activity Reference
Spirooxindole-thiazole MDM2/PARP1 Antiproliferative (IC~50~ = 0.8 μM)
Diazaspiro[4.4]nonane-pyridine Sigma-1 Receptor Analgesic (K~i~ = 2.7 nM)

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H17N5O3S/c23-13(9-22-14(24)17(21-16(22)25)5-1-2-6-17)20-15-19-12(10-26-15)11-4-3-7-18-8-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,21,25)(H,19,20,23)

InChI Key

SWESRQMZEQIXIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone and a diamine, under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.

    Coupling Reactions: The final step involves coupling the spirocyclic core with the thiazole ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

This compound is of interest in medicinal chemistry due to its structural features, which suggest potential interactions with biological targets. The diazaspiro framework is known for its ability to stabilize certain conformations that can enhance binding to target proteins or enzymes.

Anticancer Activity

Research indicates that compounds similar to 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide exhibit anticancer properties. The thiazole and pyridine moieties can interact with various biological pathways involved in cancer progression. For instance:

CompoundActivityReference
Example AInhibits tumor growth in vitro
Example BInduces apoptosis in cancer cells

The biological activity of this compound is attributed to its ability to modulate specific signaling pathways.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes that are crucial in metabolic pathways. For example, its structure suggests potential inhibition of kinases or proteases involved in cell signaling.

Antimicrobial Properties

Studies have shown that derivatives of the diazaspiro structure possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The presence of the pyridine and thiazole rings enhances the bioactivity against various pathogens.

Therapeutic Uses

Given its promising biological activities, this compound could be explored for various therapeutic applications:

Anticancer Therapy

The anticancer properties make it a candidate for further development into a therapeutic agent targeting specific cancers, particularly those resistant to conventional treatments.

Antimicrobial Treatments

Its antimicrobial properties could lead to the development of new treatments for infections caused by resistant strains of bacteria and fungi.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of compounds related to 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide:

  • Study on Anticancer Effects : A recent study demonstrated that a similar compound inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms (Reference: ).
  • Antimicrobial Activity Assessment : Another study evaluated derivatives against a panel of bacterial strains, showing significant inhibition rates (Reference: ).

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Spiro[4.4]nonane Derivatives

  • 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide () Molecular Weight: 372.4 g/mol XLogP3: 2.7 Polar Surface Area (PSA): 120 Ų Key Features: Replaces the pyridinyl-thiazole with a benzothiazole-ethyl group. The higher PSA (120 vs. Synthesis: Not described, but similar acetamide coupling methods (e.g., chloroacetamide intermediates, as in ) are likely applicable .
  • 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-sulfamoylphenyl)acetamide () Molecular Formula: C₁₅H₁₈N₄O₅S Key Features: Incorporates a sulfamoylphenyl group, introducing a sulfonamide moiety. This modification significantly increases PSA (estimated >140 Ų) and may enhance solubility but reduce blood-brain barrier penetration .

Spiro[4.5]nonane Derivatives

  • 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide ()
    • Molecular Weight : 399.5 g/mol
    • Molecular Formula : C₁₉H₂₁N₅O₃S
    • Key Differences : The spiro[4.5]decan-3-yl core adds an additional methylene group, increasing molecular weight and possibly altering ring strain. The methyl group at N1 may reduce hydrogen-bonding capacity compared to the unmethylated spiro[4.4] analog .

Thiazole-Acetamide Derivatives with Varied Substituents

Piperazine-Linked Thiazoles ()

Compound ID Substituent Molecular Weight Melting Point (°C) Yield (%)
13 4-Methoxyphenyl-piperazine 422.54 289–290 75
14 4-Chlorophenyl-piperazine 426.96 282–283 79
15 4-Fluorophenyl-piperazine 410.51 269–270 72
  • The chloro and fluoro groups increase lipophilicity (higher XLogP3) compared to methoxy derivatives .

Coumarin-Thiazole Hybrids ()

  • N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(methylamino)acetamide (6a, ) Yield: 60% Melting Point: Not fully reported (yellow powder). The pyridinyl-thiazole analog may lack this activity due to the absence of the coumarin system .

Table 1. Key Properties of Selected Analogues

Compound Type Molecular Weight (g/mol) XLogP3 PSA (Ų) Yield (%)
Target Compound (estimated) ~375–385 ~2.5 ~110 N/A
372.4 2.7 120 N/A
399.5 ~3.0 ~115 N/A
(Compound 13) 422.54 ~3.2 ~100 75
  • Synthetic Efficiency : Yields for similar acetamide couplings (e.g., ) range from 20–80%, dependent on substituent reactivity and purification methods. The target compound’s synthesis would likely require optimized conditions for the spirocyclic intermediate .

Biological Activity

The compound 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

PropertyValue
Molecular Formula C₁₃H₁₅N₃O₄S
Molecular Weight 297.34 g/mol
IUPAC Name 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
CAS Number Not available
Appearance White to off-white powder

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler precursors that undergo various transformations such as cyclization and functionalization. The synthetic route often includes the formation of the diazaspiro framework followed by the introduction of the thiazole and pyridine moieties.

Antimicrobial Activity

Research indicates that compounds similar to 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values in the range of 312.5 to 1250 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antifungal Activity : The compound has also been tested against Candida albicans, showing promising antifungal activity with MIC values suggesting effective inhibition at low concentrations .

The proposed mechanism involves interference with bacterial cell wall synthesis or disruption of nucleic acid synthesis pathways. The presence of multiple functional groups in the structure may enhance its binding affinity to target sites in microbial cells.

Study 1: Antimicrobial Screening

A study conducted on a series of thiazole derivatives revealed that compounds similar to our target compound exhibited potent antimicrobial activity against various pathogens including E. coli and S. epidermidis. The study utilized standard broth microdilution methods to determine MIC values, confirming the efficacy of these compounds as potential antibiotics .

Study 2: Structure-Activity Relationship (SAR)

In a comparative analysis, researchers evaluated the biological activity of several derivatives by modifying the thiazole and pyridine components. The results indicated that specific substitutions on the thiazole ring significantly influenced antibacterial potency, with some derivatives achieving MIC values as low as 156 µg/mL against resistant strains .

Summary of Findings

The biological activity of 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide suggests it is a promising candidate for further development in antimicrobial therapy. Its unique structural features contribute to its effectiveness against various microbial strains.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step reactions, typically starting with the formation of the spirocyclic core followed by functionalization. Key steps include:

  • Cyclization : Use of bases like NaH in DMF to form the diazaspiro ring .
  • Amide Coupling : Employing coupling agents (e.g., DCC/DMAP) to link the spirocyclic moiety to the thiazolyl-pyridine acetamide group .
  • Solvent and Temperature Control : Reactions in ethanol or DMF under reflux (70–90°C) improve solubility and reduce side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • NMR Spectroscopy : 1H and 13C NMR confirm the spirocyclic structure, acetamide linkage, and aromatic proton environments (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-N stretching) validate the dioxo-diazaspiro and acetamide groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z 428.12) confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity measured via malachite green) .
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Solubility Considerations : Use DMSO for stock solutions (≤1% v/v in media) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Core Modifications : Compare analogs with varying spiro ring sizes (e.g., diazaspiro[4.5] vs. [4.4]) to assess impact on target binding .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2) on the pyridine ring to enhance electrophilic interactions with target proteins .
  • Bioisosteric Replacement : Replace the thiazole ring with oxazole or imidazole to evaluate metabolic stability .
  • Data Source : provides a comparative table of analogs with activities against cancer and microbial targets .

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Target Validation : Use CRISPR-Cas9 knockout models to confirm putative targets (e.g., topoisomerase II) .
  • Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C incubation) to isolate variables .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., VEGFR-2) .
  • MD Simulations : GROMACS for 100 ns runs to assess stability of ligand-protein complexes .
  • ADMET Prediction : SwissADME or pkCSM to estimate logP (target ≤3), CYP450 inhibition, and bioavailability .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • HPLC-MS Monitoring : Use C18 columns (ACN/water gradients) to detect impurities during synthesis .
  • Stability Studies : Accelerated degradation under stress conditions (40°C/75% RH) identifies labile groups (e.g., hydrolytic cleavage of the acetamide bond) .
  • Byproduct Characterization : LC-HRMS and 2D NMR (COSY, HSQC) to resolve structural ambiguities .

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